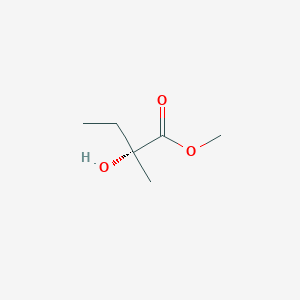![molecular formula C22H11N3O6S B13420493 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile is a complex organic compound that features a combination of nitro, benzo[1,3]dioxole, chromen, thiazole, and acrylonitrile moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile typically involves multi-step organic reactions. The starting materials often include 6-nitrobenzo[1,3]dioxole, 2-oxo-2H-chromen-3-yl, and thiazole derivatives. The key steps in the synthesis may involve:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through nitration of benzo[1,3]dioxole.
Synthesis of the chromen-thiazole intermediate: This involves the reaction of 2-oxo-2H-chromen-3-yl with thiazole derivatives under specific conditions.
Coupling reaction: The final step involves coupling the benzo[1,3]dioxole and chromen-thiazole intermediates with acrylonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acrylonitrile moieties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylonitrile or benzo[1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the acrylonitrile moiety can undergo Michael addition reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzo(1,3)dioxol-5-yl-6-ethyl-7-hydroxy-chromen-4-one
- 3-Benzo(1,3)dioxol-5-yl-6-ethyl-7-isopropoxy-chromen-4-one
Uniqueness
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile is unique due to the presence of both nitro and acrylonitrile groups, which provide distinct reactivity and potential applications compared to similar compounds. The combination of benzo[1,3]dioxole, chromen, and thiazole moieties also contributes to its unique chemical and physical properties.
Propiedades
Fórmula molecular |
C22H11N3O6S |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H11N3O6S/c23-9-14(5-13-7-19-20(30-11-29-19)8-17(13)25(27)28)21-24-16(10-32-21)15-6-12-3-1-2-4-18(12)31-22(15)26/h1-8,10H,11H2/b14-5+ |
Clave InChI |
AEABDZOHTKHFDL-LHHJGKSTSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
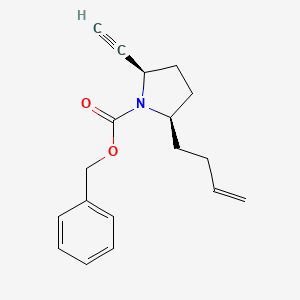



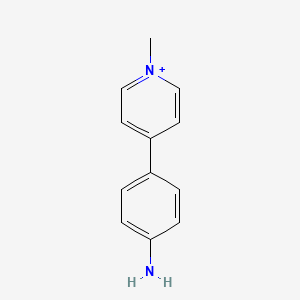

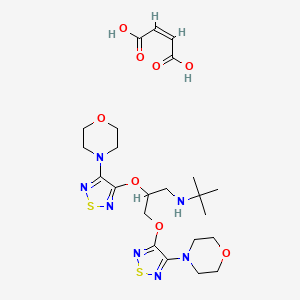

![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
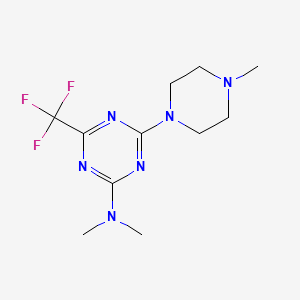

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
